

Navigating the Quality Landscape of N-Isopropyl Carvedilol-d6: A Technical Guide

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Compound of Interest

Compound Name: *N-Isopropyl Carvedilol-d6*

Cat. No.: *B587584*

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For researchers, scientists, and drug development professionals, establishing the quality and purity of reference standards is paramount for accurate and reproducible results. This in-depth technical guide provides a comprehensive overview of the certificate of analysis and specifications for **N-Isopropyl Carvedilol-d6**, a key derivative of the beta-blocker Carvedilol.

N-Isopropyl Carvedilol-d6 is a deuterated analog of N-Isopropyl Carvedilol, which is a known impurity and metabolite of Carvedilol.^{[1][2]} As a stable-labeled internal standard, it plays a crucial role in quantitative analytical methods, such as mass spectrometry, for the precise measurement of N-Isopropyl Carvedilol in various biological matrices. This guide outlines the critical quality attributes, analytical methodologies, and data interpretation necessary for the confident use of this reference material in research and development.

Certificate of Analysis: A Summary of Quality

A Certificate of Analysis (CoA) is a formal document that confirms a product meets its predetermined specifications. For **N-Isopropyl Carvedilol-d6**, the CoA provides essential data on its identity, purity, and other critical parameters. While specific values may vary between lots and suppliers, a typical CoA will include the information summarized in the tables below.

Physicochemical Properties

Parameter	Specification
Chemical Name	1-(9H-Carbazol-4-yloxy)-3-[--INVALID-LINK--amino]-2-propanol
CAS Number	1246815-40-6[3][4][5][6]
Molecular Formula	C ₂₇ H ₂₆ D ₆ N ₂ O ₄ [4][5][6]
Molecular Weight	454.59 g/mol [4][5][6]
Appearance	White to off-white solid
Solubility	Soluble in DMSO, Methanol

Quality and Purity Specifications

Test	Method	Specification
Identity (¹ H NMR)	Nuclear Magnetic Resonance	Conforms to structure
Identity (Mass Spec)	Mass Spectrometry	Conforms to molecular weight
Purity (HPLC)	High-Performance Liquid Chromatography	≥ 98%
Isotopic Purity	Mass Spectrometry	≥ 99% Deuterium incorporation
Residual Solvents	Gas Chromatography (GC)	Meets USP <467> requirements
Loss on Drying	Thermogravimetric Analysis (TGA)	≤ 1.0%

Experimental Protocols: Ensuring Analytical Rigor

The specifications outlined in the Certificate of Analysis are verified through a series of rigorous analytical tests. The following section details the methodologies for the key experiments used to characterize **N-Isopropyl Carvedilol-d6**.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

The purity of **N-Isopropyl Carvedilol-d6** is typically determined by High-Performance Liquid Chromatography (HPLC) with UV detection. This method separates the main compound from any potential impurities. A validated, stability-indicating method is crucial for accurate quantification.^[2]

Instrumentation:

- HPLC system with a quaternary pump, autosampler, and UV detector.

Chromatographic Conditions:

- Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).^{[7][8]}
- Mobile Phase A: 0.1% Formic acid in Water.
- Mobile Phase B: 0.1% Formic acid in Acetonitrile.
- Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the compound and any impurities.
- Flow Rate: 1.0 mL/min.^{[7][8]}
- Column Temperature: 30 °C.
- Detection Wavelength: 240 nm.^{[7][8]}
- Injection Volume: 10 µL.

Procedure:

- Standard Preparation: A known concentration of **N-Isopropyl Carvedilol-d6** reference standard is prepared in a suitable diluent (e.g., Methanol).

- **Sample Preparation:** The sample to be tested is accurately weighed and dissolved in the same diluent to a similar concentration as the standard.
- **Injection and Analysis:** The standard and sample solutions are injected into the HPLC system.
- **Data Analysis:** The purity is calculated by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is a powerful technique used to confirm the molecular weight of **N-Isopropyl Carvedilol-d6** and to determine its isotopic purity.

Instrumentation:

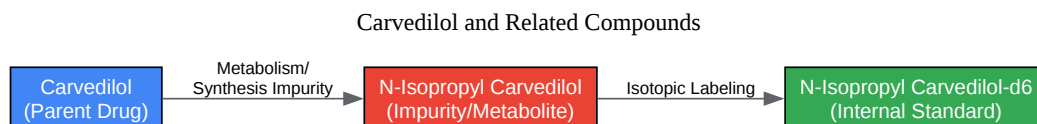
- A mass spectrometer, often coupled with an HPLC (LC-MS) or a direct infusion source.

Procedure:

- **Sample Introduction:** The sample is introduced into the mass spectrometer.
- **Ionization:** The molecules are ionized, typically using electrospray ionization (ESI).
- **Mass Analysis:** The mass-to-charge ratio (m/z) of the ions is measured.
- **Data Interpretation:** The resulting mass spectrum will show a peak corresponding to the molecular ion of **N-Isopropyl Carvedilol-d6**. The isotopic distribution of this peak is analyzed to confirm the degree of deuterium incorporation.

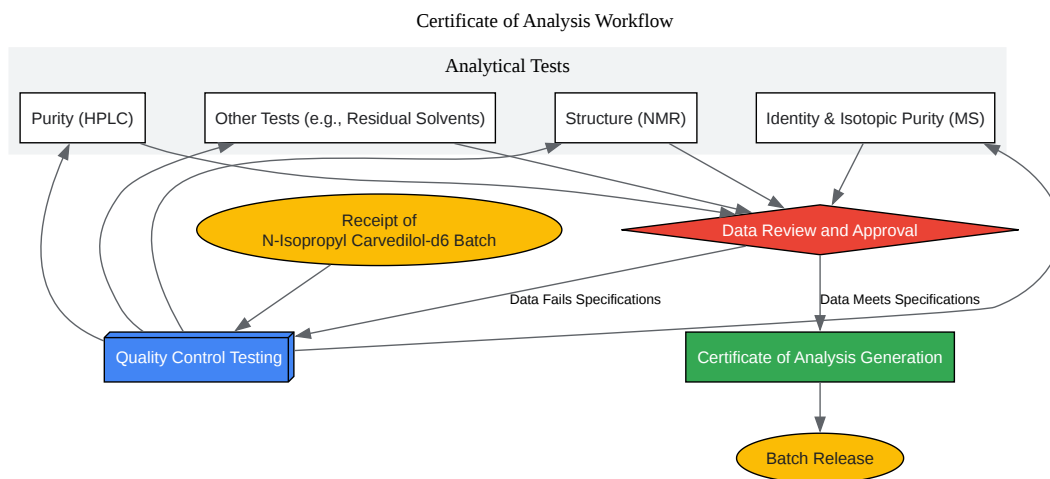
Visualizing Key Relationships and Workflows

To further clarify the context and processes involved with **N-Isopropyl Carvedilol-d6**, the following diagrams, generated using the DOT language, illustrate important relationships and workflows.



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Caption: Relationship between Carvedilol and its derivatives.



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Caption: A typical workflow for generating a Certificate of Analysis.

In conclusion, a thorough understanding of the Certificate of Analysis and the underlying analytical methodologies is essential for the effective use of **N-Isopropyl Carvedilol-d6** as a reference standard. By carefully evaluating the provided data and understanding how it is generated, researchers can ensure the quality and reliability of their analytical results, ultimately contributing to the advancement of pharmaceutical research and development.

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References

- 1. veeprho.com [veeprho.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. labmix24.com [labmix24.com]
- 4. scbt.com [scbt.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. drugfuture.com [drugfuture.com]
- 8. uspnf.com [uspnf.com]
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